7-Chloro-8-nitroquinoline
Overview
Description
7-Chloro-8-nitroquinoline is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
Synthesis Analysis
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structures of 4-chloro-8-nitroquinoline and other derivatives were determined by single-crystal X-ray diffraction measurements .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The [3+3] annulation of benzyl-type carbanions to 6-nitroquinoline occurred under mild conditions with the formation of tetra- and pentacyclic azaarenes .Scientific Research Applications
Antibacterial Properties
7-Chloro-8-nitroquinoline has been explored for its antibacterial properties. A study synthesized new 8-nitrofluoroquinolone derivatives using 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. These compounds exhibited notable antibacterial activity against various strains, particularly effective against S. aureus (Al-Hiari et al., 2007).
Spectroscopic and Structural Analysis
The compound has been used in spectroscopic studies to understand its structural properties. Research involving FTIR, FT-Raman, and FT-NMR, along with ab initio and DFT calculations, provided insights into its electronic structure, aiding in the analysis of chloro and nitro groups' influence on skeletal modes (Arjunan et al., 2011).
Application in Dye Synthesis
7-Chloro-8-nitroquinoline derivatives have been used in the synthesis of heteroarylazo dyes, exhibiting unique spectral properties. These dyes demonstrated a red shift in electron absorption spectra due to the presence of withdrawing chloro groups (Mirsadeghi et al., 2022).
Tautomerism and Medicinal Applications
Research on 8-hydroxyquinoline derivatives, related to 7-chloro-8-nitroquinoline, highlighted their tautomerism and medicinal applications. These compounds, including those substituted with chloro and nitro groups, have been analyzed for their stability and potential in medicine (Karpińska et al., 2010).
Reactivity and Transformation Studies
The compound has been studied for its reactivity, particularly in transformations involving the quinoline ring. Investigations have focused on the oxidative degradation pathways and potential mechanisms, providing insights into chemical transformations (Kaiya & Kawazoe, 1985).
Neuroprotective Effects
A study evaluated the effects of 8-hydroxyquinoline derivatives, closely related to 7-chloro-8-nitroquinoline, on human neuroblastoma cells under high glucose conditions. These compounds showed potential in ameliorating high glucose toxicity, suggesting their use in neuroprotective therapies (Suwanjang et al., 2016).
Safety And Hazards
Future Directions
Quinoline and its derivatives are still being applied to create compounds with wide-ranging pharmacological activities . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the future directions could include the development of greener synthesis methods and further exploration of the pharmacological activities of quinoline derivatives.
properties
IUPAC Name |
7-chloro-8-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRUOBCIEORMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332694 | |
Record name | 7-Chloro-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-nitroquinoline | |
CAS RN |
71331-02-7 | |
Record name | 7-Chloro-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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